2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that combines a pyrimidine ring, a sulfonyl group, and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include dichloromethane, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl and fluorophenyl groups
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydroxide for deprotonation, and solvents such as ethanol and dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE
- **2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE
Uniqueness
Compared to similar compounds, 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Properties
IUPAC Name |
2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S2/c1-12-6-8-13(9-7-12)29(26,27)16-10-22-19(24-18(16)21)28-11-17(25)23-15-5-3-2-4-14(15)20/h2-10H,11H2,1H3,(H,23,25)(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIFHEZNDWFNIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.